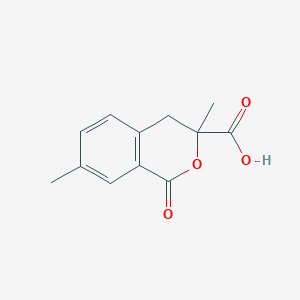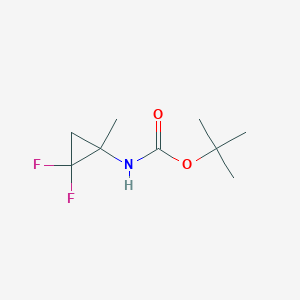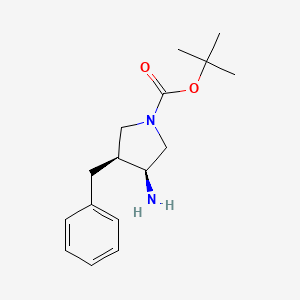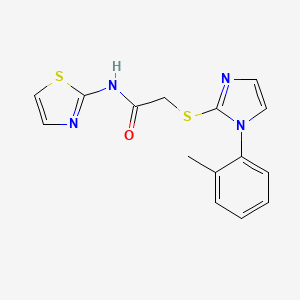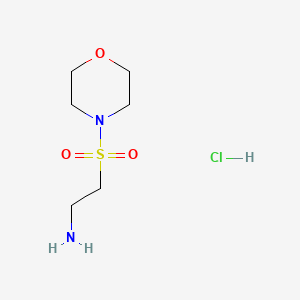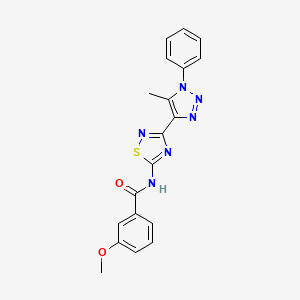
3-methoxy-N-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-methoxy-N-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is a synthetic molecule that likely contains a benzamide moiety, which is a common feature in various pharmacologically active compounds. The structure suggests the presence of a 1,2,4-thiadiazole ring, a 1H-1,2,3-triazole ring, and a methoxy group attached to the benzamide core. These structural features are known to contribute to a wide range of biological activities.
Synthesis Analysis
The synthesis of similar compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to obtain the desired products. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . This method could potentially be adapted for the synthesis of 3-methoxy-N-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray diffraction and density functional theory (DFT) calculations . Similar analytical methods could be employed to determine the precise molecular geometry, electronic properties, and vibrational frequencies of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, depending on their substituents. The presence of a 1,2,4-thiadiazole and a 1H-1,2,3-triazole ring in the compound suggests potential reactivity towards nucleophiles and electrophiles, respectively. The methoxy group could also influence the electronic properties of the molecule, affecting its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of heterocyclic rings and substituents like the methoxy group can affect these properties. Theoretical calculations, such as those performed for other benzamide derivatives using DFT, can predict properties like HOMO-LUMO energies and molecular electrostatic potential, which are indicative of chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Agents
A study highlighted the preparation of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as part of a search for antidiabetic agents. A structure-activity relationship study led to the identification of a candidate drug for treating diabetes mellitus, showcasing the potential of such compounds in medical research for metabolic disorders (Nomura et al., 1999).
Photosensitizer for Photodynamic Therapy
Another research avenue involves a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound exhibits promising properties for photodynamic therapy applications, including good fluorescence properties and a high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Nematicidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematicidal activities. Compounds from this study demonstrated good activity against Bursaphelenchus xylophilus, indicating potential as lead compounds for developing new nematicides (Liu et al., 2022).
Anticancer Activities
A series based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were synthesized and tested for anticancer activity against various cancer cell lines. These compounds exhibited moderate to good inhibitory activity, indicating their potential in cancer research (Kamal et al., 2011).
Antimicrobial Agents
Research into benzamide derivatives bearing different bioactive moieties evaluated their efficacy as antimicrobials. Certain compounds showed significant antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Priya et al., 2006).
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-16(22-24-25(12)14-8-4-3-5-9-14)17-20-19(28-23-17)21-18(26)13-7-6-10-15(11-13)27-2/h3-11H,1-2H3,(H,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNQMUZWIGIYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)
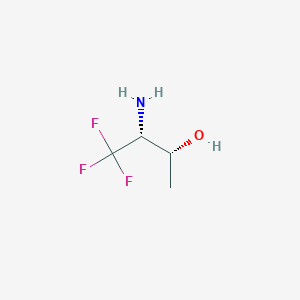
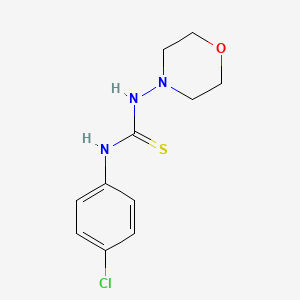
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
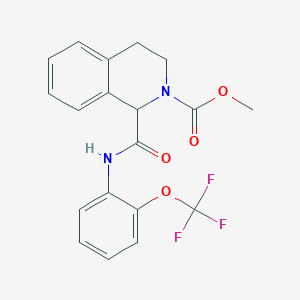
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)
